sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate
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Overview
Description
The compound is a sodium salt of a complex organic molecule, which includes a trifluoro group, a 2-methylphenyl group, and a 4-oxobut-2-en-2-olate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoro group would introduce a degree of polarity, while the 2-methylphenyl group would contribute to the compound’s aromaticity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoro group might make the compound more reactive towards nucleophiles, while the 2-methylphenyl group might participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group might increase the compound’s polarity and influence its solubility in polar solvents .
Scientific Research Applications
1. Crystallographic Studies
- Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate has been a subject in crystallographic studies. For example, a related compound, sodium hydrogensquarate monohydrate, demonstrates the coordination of sodium atoms in a complex structure, which is significant in understanding the spatial arrangement of such compounds in crystal form (Petrova et al., 2006).
2. Synthesis and Structural Analysis
- Synthesis methods for related compounds have been explored, highlighting the structural and stereoisomeric properties essential for various scientific applications. For instance, the oxidative cyclization of lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate gives insights into complex synthetic pathways (Boltacheva et al., 2019).
3. Metal Complex Formation and Biological Activity
- The compound is used in the formation of metal complexes, which are then assessed for biological activities. For instance, the condensation of aryl methyl ketones with diethyl oxalate in the presence of metallic sodium or sodium hydride gave sodium 4-aryl-1-ethoxy-1,4-dioxobut-2-en-2-olates. These are then used to create metal complexes with potential antibacterial activity (Kunavina et al., 2019).
4. Luminescence Properties
- Research into the luminescence properties of structures built from similar sodium compounds is crucial. For example, studies on salts of 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals like sodium reveal insights into their luminescence characteristics (Tafeenko et al., 2009).
5. Coordination Chemistry
- The sodium compounds have been studied for their coordination chemistry. The synthesis and crystal structures of new sodium phenolate compounds provide insights into how sodium ions coordinate with different ligands, which is valuable for understanding the reactivity and interaction of these compounds (Binda et al., 2018).
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate involves the condensation of 2-methylphenylacetic acid with trifluoroacetic anhydride to form the corresponding trifluoroacetic acid derivative. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield the final product.", "Starting Materials": [ "2-methylphenylacetic acid", "trifluoroacetic anhydride", "ethyl acetoacetate", "sodium ethoxide" ], "Reaction": [ "Step 1: Condensation of 2-methylphenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form the corresponding trifluoroacetic acid derivative.", "Step 2: Reaction of the trifluoroacetic acid derivative with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the final product, sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate." ] } | |
CAS No. |
1015534-16-3 |
Molecular Formula |
C11H8F3NaO2 |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
sodium;1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9F3O2.Na/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1 |
InChI Key |
DSARAOBBJOVRQL-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |
solubility |
not available |
Origin of Product |
United States |
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